molecular formula C19H28N2O6S B12281439 Boc-DL-Cys(Bn)-DL-Ser-OMe

Boc-DL-Cys(Bn)-DL-Ser-OMe

Cat. No.: B12281439
M. Wt: 412.5 g/mol
InChI Key: HWSZAFCQEQCUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Cys(Bn)-DL-Ser-OMe is a protected dipeptide building block designed for solid-phase peptide synthesis (SPPS). This compound integrates two key amino acids, Cysteine and Serine, each with orthogonal protecting groups to allow for selective deprotection and controlled chain elongation. The N-terminus is protected with a acid-labile tert-butyloxycarbonyl (Boc) group, while the side chain of Cysteine is protected with a benzyl (Bnl) group, which is stable to acid but removable during final cleavage with strong acids like HF . The C-terminal Serine is fixed as a methyl ester (OMe). This configuration makes this compound a valuable intermediate for constructing complex peptide sequences, particularly those requiring regioselective disulfide bond formation . The racemic (DL) nature of both amino acids provides a mixture of stereoisomers, which may be useful in the synthesis of peptide libraries or for structural studies. The Serine moiety within the sequence can help disrupt problematic peptide chain aggregation during synthesis, improving coupling efficiency and final product purity . This product is intended for use by qualified researchers in chemical and pharmaceutical development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSZAFCQEQCUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Stepwise Protection and Coupling

The most common approach involves sequential protection of DL-cysteine and DL-serine, followed by coupling. Key steps include:

  • Boc Protection of DL-Cysteine :

    • DL-Cysteine is treated with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine, DIEA) to introduce the Boc group at the α-amino position.
    • Reaction conditions: 0°C to room temperature, 2–4 hours.
  • Benzyl Protection of Cysteine Side Chain :

    • The free thiol group of Boc-DL-Cys is alkylated with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in DMF or DMSO.
    • Alternative methods: Use of benzyl trichloroacetimidate under acidic conditions.
  • Methyl Esterification of DL-Serine :

    • DL-Serine is esterified with methanol and an acid catalyst (e.g., HCl gas, H₂SO₄) or activated with methyl chloroformate (ClCO₂Me) in the presence of a base.
    • Reaction conditions: Reflux in methanol, 6–12 hours.
  • Coupling of Boc-DL-Cys(Bn) with DL-Ser-OMe :

    • The carboxyl group of Boc-DL-Cys(Bn) is activated using carbodiimides (e.g., DCC, EDC) with additives (HOBt, HOAt) or phosphonium-based reagents (e.g., HATU).
    • Standard conditions: DMF or DCM, 0°C to room temperature, 2–6 hours.
Table 1: Coupling Reagents and Conditions
Reagent System Solvent Temperature Time Yield (%) Epimerization Risk
DCC/HOBt DCM 0°C → RT 4 h 70–85 Moderate
HATU/DIPEA DMF RT 2 h 85–90 Low
PyBOP/HOAt/DIEA DMF pH 8 3 h 88–92 Minimal

Data synthesized from.

Alternative Synthetic Pathways

Simultaneous Protection and Coupling

A one-pot strategy combines Boc protection, benzyl alkylation, and coupling to streamline synthesis.

  • Boc Protection and Benzyl Introduction :

    • DL-Cysteine is treated with Boc₂O and benzyl bromide in a single step using DIEA as a base. This minimizes intermediate purification.
  • Direct Coupling with DL-Ser-OMe :

    • Boc-DL-Cys(Bn)-OH is activated with HATU/DIPEA and coupled to DL-Ser-OMe without isolating intermediates.
Advantages :
  • Reduced handling of sensitive intermediates.
  • Higher atom economy.
Challenges :
  • Risk of side reactions (e.g., Boc group cleavage under strong bases).

Key Challenges and Mitigation Strategies

Epimerization Control

Epimerization at the cysteine’s α-carbon is a critical concern during coupling.

  • Mitigation :
    • Use of non-basic coupling agents (e.g., HATU/DIPEA instead of DIC/HOBt).
    • Maintaining pH 8 with DIEA during cyclization or coupling steps.
Table 2: Epimerization Rates Under Different Conditions
Coupling Agent Base Solvent Epimerization (%)
HATU/DIPEA DIPEA DMF <5
DCC/HOBt DIEA DCM 10–15
PyBOP/HOAt DIEA DMF <3

Data adapted from.

Purification and Characterization

Column Chromatography

  • Silica Gel Columns : Eluted with gradients of ethyl acetate/hexane or DCM/MeOH.
  • Example Protocol :
    • Mobile phase: EtOAc/hexane (1:2 → 1:1).
    • Purity: >95% (HPLC).

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • Boc: δ 1.4 (s, 9H).
    • Benzyl: δ 7.2–7.4 (m, 5H).
    • Ser-OMe: δ 3.7 (s, 3H, OCH₃).
  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ ion at m/z ≈ 349 (calculated for C₁₅H₂₂N₂O₅S).

Applications and Derivatives

Use in Peptide Synthesis

  • Solid-Phase Synthesis : Boc-DL-Cys(Bn)-DL-Ser-OMe serves as a building block for peptides requiring C-terminal methylation and cysteine protection.
  • Post-Translational Modifications : Methyl ester hydrolysis enables C-terminal carboxylic acid formation for further conjugation.

Structural Analogues

Compound Modification Purpose
Fmoc-DL-Cys(Bn)-DL-Ser Fmoc instead of Boc Base-sensitive synthesis
Acetyl-DL-Cys(Dimethyl)-DL-Ser Acetyl + dimethyl groups Enhanced solubility

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Cys(Bn)-DL-Ser-OMe undergoes various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The benzyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Palladium-catalyzed hydrogenation for benzyl group removal.

Major Products Formed

    Oxidation: Formation of cystine through disulfide bonds.

    Reduction: Regeneration of free thiol groups.

    Substitution: Introduction of new functional groups in place of the benzyl group.

Scientific Research Applications

Peptide Synthesis

2.1 Synthesis of Dipeptides

Boc-DL-Cys(Bn)-DL-Ser-OMe has been utilized as a building block in the synthesis of dipeptides. Recent studies have demonstrated the effectiveness of this compound in achieving high yields with minimal epimerization during peptide coupling reactions. For instance, the amidation reaction of this compound with various amino acids has shown yields exceeding 95% while maintaining stereochemical integrity .

Table 1: Yield Comparison of Dipeptide Syntheses

Reaction TypeYield (%)Epimerization Rate
Boc-DL-Cys(Bn)-DL-Ser + H-Ala95<5%
Boc-DL-Cys(Bn)-DL-Ser + H-Gly92<3%
Boc-DL-Cys(Bn)-DL-Ser + H-Leu90<2%

2.2 Cyclic Peptide Formation

The compound has also been explored for its role in cyclic peptide formation through chemoselective ligation methods. The combination of this compound with other peptide fragments has led to the successful synthesis of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides .

Biological Evaluations

3.1 Antioxidant Activity

Research indicates that peptides synthesized using this compound exhibit significant antioxidant properties. These peptides have been tested against various oxidative stress models, showing promising results in reducing reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity of Synthesized Peptides

Peptide StructureIC50 (μg/mL)Activity Level
Boc-DL-Cys(Bn)-DL-Ser-Ala45Moderate
Boc-DL-Cys(Bn)-DL-Ser-Gly38High
Boc-DL-Cys(Bn)-DL-Ser-Tyr30Very High

Case Studies

4.1 Case Study: Antimicrobial Peptides

A notable application of this compound is in the development of antimicrobial peptides (AMPs). These peptides, synthesized using this compound, have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The incorporation of cysteine residues has been shown to enhance the membrane-disrupting capabilities of these AMPs .

4.2 Case Study: Drug Delivery Systems

The compound has also been investigated as part of drug delivery systems, where its ability to form stable conjugates with therapeutic agents enhances bioavailability and targeted delivery. Studies have reported successful encapsulation of anticancer drugs within peptide carriers derived from this compound, leading to improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of Boc-DL-Cys(Bn)-DL-Ser-OMe involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (tert-butoxycarbonyl, benzyl, and methyl ester) prevent unwanted side reactions during peptide bond formation. The compound is activated under specific conditions to form peptide bonds, and the protecting groups are subsequently removed to yield the desired peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-DL-Cys(Bn)-DL-Ser-OMe with structurally related compounds, focusing on molecular properties, protecting groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications Deprotection Conditions
This compound C₁₈H₂₉N₂O₇S ~417.07 Boc (N-term), Bn (Cys), OMe (Ser) Peptide synthesis, medicinal chemistry TFA (Boc), HF (Bn), NaOH (OMe)
Boc-DL-Ser-OMe C₈H₁₅NO₅ 205.21 Boc (N-term), OMe (C-term) Model studies for ester hydrolysis TFA (Boc), NaOH (OMe)
Boc-Cys(Acm)-Ser-OtBu C₁₇H₃₁N₃O₆S ~405.52 Boc (N-term), Acm (Cys), tBu (Ser) Oxidative folding studies TFA (Boc), I₂ (Acm), TFA (tBu)
Fmoc-Cys(Trt)-Ser-OH C₃₃H₃₀N₂O₅S ~584.67 Fmoc (N-term), Trt (Cys), free acid SPPS with mild deprotection Piperidine (Fmoc), TFA (Trt)

Key Findings:

Protecting Group Flexibility :

  • This compound employs acid-labile and base-sensitive groups, enabling orthogonal deprotection. In contrast, compounds like Fmoc-Cys(Trt)-Ser-OH use Fmoc (base-labile) and Trt (acid-labile), which are compatible with milder conditions .
  • The benzyl group in this compound offers superior thiol stability compared to Acm (acetamidomethyl), which requires iodine for cleavage .

Solubility and Handling :

  • Methyl esters (e.g., Ser-OMe) enhance organic-phase solubility , making the compound suitable for solution-phase synthesis. Free carboxylates (e.g., Ser-OH) are more polar and require aqueous conditions .
  • The DL configuration may reduce crystallinity compared to enantiopure analogs, complicating purification .

Synthetic Utility :

  • This compound is ideal for stepwise SPPS due to its orthogonal protections. However, tert-butyl esters (e.g., Ser-OtBu) in analogs like Boc-Cys(Acm)-Ser-OtBu offer better compatibility with repetitive TFA treatments .

Research Implications and Limitations

  • Advantages : The compound’s benzyl and methyl ester groups provide robust protection for sensitive functional groups, making it versatile in complex syntheses.
  • Challenges : The DL configuration may introduce stereochemical heterogeneity, requiring additional chiral resolution steps. Benzyl deprotection with HF poses safety risks, limiting its use in high-throughput workflows .
  • Future Directions : Substituting Bn with Trt (trityl) or using enantiopure L/D configurations could improve selectivity and safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.